An In-depth Technical Guide to PROTAC BRD9 Degrader-E3 Ligase Recruitment
An In-depth Technical Guide to PROTAC BRD9 Degrader-E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology, particularly in synovial sarcoma and SMARCB1-deficient tumors. Unlike traditional inhibitors that only block the protein's function, PROTAC-mediated degradation of BRD9 eliminates the entire protein, thereby abrogating both its bromodomain-dependent and -independent scaffolding functions. This guide provides a detailed technical overview of the recruitment of different E3 ligases by BRD9 PROTACs, focusing on the well-established Cereblon (CRBN) and von Hippel-Lindau (VHL) ligases, as well as the novel DDB1-CUL4 Associated Factor 16 (DCAF16) ligase.
Mechanism of Action: PROTAC-mediated BRD9 Degradation
The fundamental mechanism of action for a BRD9 PROTAC involves the formation of a ternary complex between BRD9, the PROTAC molecule, and an E3 ubiquitin ligase. This process can be broken down into several key steps, as illustrated in the signaling pathway below.
E3 Ligase Recruitment: A Comparative Analysis
The choice of E3 ligase to recruit is a critical aspect of PROTAC design, influencing factors such as degradation efficiency, selectivity, and the potential for off-target effects. Here, we compare three BRD9 degraders that recruit different E3 ligases: CFT8634 (CRBN), VZ185 (VHL), and AMPTX-1 (DCAF16).
Data Presentation: Quantitative Comparison of BRD9 Degraders
The following tables summarize the key quantitative data for each of the discussed BRD9 degraders.
Table 1: Degradation Potency and Efficacy
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| CFT8634 | CRBN | Synovial Sarcoma Cells | 2 | >90 | [1] |
| SMARCB-1 null cells | 2.7 | >95 | [2] | ||
| VZ185 | VHL | RI-1 | 1.8 (BRD9) | >95 | [3][4] |
| RI-1 | 4.5 (BRD7) | >95 | [3][4] | ||
| HEK293 (HiBiT-BRD9) | 4.0 | >90 | [5] | ||
| AMPTX-1 | DCAF16 | HEK293 (BRD9-HiBiT) | 0.05 | 88 | [6] |
| MV4-11 | 0.5 | 93 | [6] | ||
| MCF-7 | 2 | 70 | [6] |
Table 2: Binding Affinities and Ternary Complex Properties
| Compound | Component 1 | Component 2 | Assay | Kd (nM) | Cooperativity (α) | Reference(s) |
| VZ185 | VZ185 | VHL | ITC | 26 ± 9 | 1.0 | [5] |
| VZ185 | BRD9-BD | ITC | 5.1 ± 0.6 | [5] | ||
| VHL | VZ185:BRD9-BD | ITC | 27 ± 3 | [5] | ||
| VZ185 | VHL | FP | 35 ± 5 | [5] | ||
| VHL | VZ185:BRD9-BD | FP | 35 ± 6 | [5] |
Note: Comprehensive binding affinity and cooperativity data for CFT8634 and AMPTX-1 are not as readily available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC degraders. Below are outlines of key experimental protocols frequently employed in the study of BRD9 PROTACs.
Experimental Workflow
The general workflow for characterizing a novel BRD9 PROTAC involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficacy, and mechanism of action.
Binding Assays
ITC is a gold-standard biophysical technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol Outline:
-
Sample Preparation:
-
Purify recombinant BRD9 bromodomain and the E3 ligase complex (e.g., VCB complex for VHL).
-
Dialyze all proteins and the PROTAC into the same buffer (e.g., PBS with 0.25 mM TCEP) to minimize buffer mismatch effects.[7]
-
Determine accurate concentrations of all components.
-
-
ITC Experiment:
-
Load the PROTAC into the syringe and the target protein (BRD9 or E3 ligase) into the sample cell.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.
-
To determine ternary complex formation and cooperativity, pre-saturate the PROTAC with one protein before titrating into the other.[2][8]
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[8]
-
AlphaScreen is a bead-based proximity assay used to study biomolecular interactions in a high-throughput format. It is particularly useful for assessing the formation of the ternary complex.
Protocol Outline:
-
Reagent Preparation:
-
Assay Procedure:
-
Incubate the tagged proteins with the PROTAC of interest in a 384-well plate.
-
Add Glutathione Donor beads and anti-His (or appropriate tag) Acceptor beads.[9]
-
Incubate in the dark to allow for bead-protein binding and ternary complex formation.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed with increasing PROTAC concentration, from which the maximal signal (POCmax) can be determined.[11]
-
Degradation Assays
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a cell lysate.
Protocol Outline:
-
Cell Treatment and Lysis:
-
Protein Quantification and Electrophoresis:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Transfer and Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BRD9. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Quantify the band intensities using densitometry software and normalize the BRD9 signal to the loading control.
-
The HiBiT system is a sensitive and quantitative method for measuring protein levels in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that can be inserted into the endogenous locus of the target protein using CRISPR/Cas9. This tag complements with a larger subunit (LgBiT) to form a functional NanoLuc luciferase.
Protocol Outline:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the endogenous BRD9 gene in a cell line that stably expresses LgBiT.[15]
-
-
Live-Cell Kinetic Degradation Assay:
-
Plate the HiBiT-BRD9 cells in a white, opaque 96- or 384-well plate.
-
Add a live-cell luciferase substrate (e.g., Endurazine) and allow the signal to equilibrate.[16]
-
Add the PROTAC at various concentrations.
-
Measure luminescence kinetically over time (e.g., 0-24 hours) using a plate luminometer.[16]
-
-
Endpoint Lytic Assay:
-
Treat cells with the PROTAC for a fixed period.
-
Add a lytic reagent containing the LgBiT protein and luciferase substrate.[17]
-
Measure the luminescence after a short incubation.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control (e.g., DMSO).
-
Plot the normalized signal against the PROTAC concentration to determine DC50 and Dmax values.
-
For kinetic data, fit the degradation curves to an appropriate model to determine the degradation rate constant.[18]
-
Conclusion
The development of PROTACs targeting BRD9 has provided a powerful new strategy for the treatment of certain cancers. The ability to recruit different E3 ligases, such as CRBN, VHL, and now DCAF16, offers a versatile toolkit for optimizing degrader efficacy and overcoming potential resistance mechanisms. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field. As our understanding of the intricate mechanisms of ternary complex formation and E3 ligase biology continues to grow, so too will our ability to design the next generation of highly potent and selective protein degraders.
References
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- 8. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. origene.com [origene.com]
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- 17. Amphista Therapeutics’ successful degradation of a key cancer target, BRD9, via a novel mechanism with DCAF16 E3 ligase published in Nature Communications - BioSpace [biospace.com]
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